3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline
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Overview
Description
3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline typically involves the condensation of 4-methyl-1,3-benzoxazole-2-amine with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole or aniline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole or aniline derivatives.
Scientific Research Applications
3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
- 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 3-(5-chloro-1,3-benzoxazol-2-yl)phenylamine
Uniqueness
3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline is unique due to its specific structural features, such as the presence of both benzoxazole and nitrophenyl moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H15N3O3/c1-14-5-2-10-19-20(14)23-21(27-19)16-7-4-8-17(12-16)22-13-15-6-3-9-18(11-15)24(25)26/h2-13H,1H3 |
InChI Key |
RULYVWQAKICFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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